molecular formula C17H30O B14219523 2-Undecylidenecyclohexan-1-one CAS No. 823785-51-9

2-Undecylidenecyclohexan-1-one

Cat. No.: B14219523
CAS No.: 823785-51-9
M. Wt: 250.4 g/mol
InChI Key: BQOYWJOHWCZNTH-UHFFFAOYSA-N
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Description

2-Undecylidenecyclohexan-1-one is an organic compound with the molecular formula C17H30O It is a ketone, specifically an enone, characterized by a cyclohexane ring with an undecylidene substituent at the 2-position

Synthetic Routes and Reaction Conditions:

    From Cyclohexanone: One common method involves the reaction of cyclohexanone with undecanal in the presence of a base, such as sodium hydroxide, to form this compound through an aldol condensation reaction.

    From Cyclohexene: Another method involves the oxidation of cyclohexene to form cyclohexenone, followed by a reaction with undecanal under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or epoxides, depending on the oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the enone moiety reacts with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.

Major Products:

    Oxidation: Carboxylic acids, epoxides.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

2-Undecylidenecyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-undecylidenecyclohexan-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways. Its effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules, thereby altering their function.

Comparison with Similar Compounds

    Cyclohexenone: A simpler enone with similar reactivity but lacking the long alkyl chain.

    2-Decylidenecyclohexan-1-one: Similar structure but with a shorter alkyl chain.

    2-Dodecylidenecyclohexan-1-one: Similar structure but with a longer alkyl chain.

Uniqueness: 2-Undecylidenecyclohexan-1-one is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where specific hydrophobicity and reactivity are desired.

Properties

CAS No.

823785-51-9

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-undecylidenecyclohexan-1-one

InChI

InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h13H,2-12,14-15H2,1H3

InChI Key

BQOYWJOHWCZNTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=C1CCCCC1=O

Origin of Product

United States

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